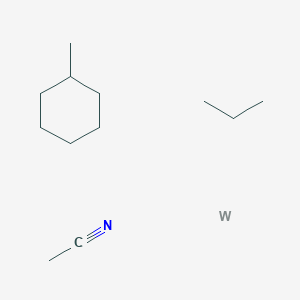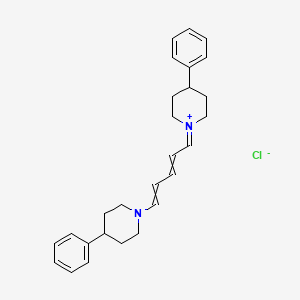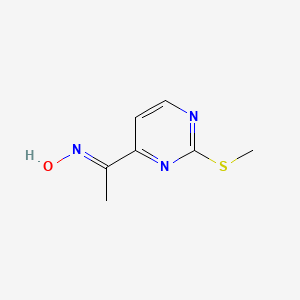
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or a methylthio-containing reagent.
Formation of the Ethanoneoxime Moiety: The ethanoneoxime moiety can be synthesized by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced oxime derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with pyrimidine derivatives.
Industrial Chemistry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methylthio and oxime groups may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Methylthio)pyrimidin-4-yl)ethanone: Lacks the oxime group, which may affect its reactivity and applications.
1-(2-(Methylthio)pyrimidin-4-yl)ethanol:
1-(2-(Methylthio)pyrimidin-4-yl)ethanonehydrazone: Features a hydrazone group, which may alter its biological activity and reactivity.
Uniqueness
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is unique due to the presence of both the methylthio and oxime groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3OS |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
(NE)-N-[1-(2-methylsulfanylpyrimidin-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9N3OS/c1-5(10-11)6-3-4-8-7(9-6)12-2/h3-4,11H,1-2H3/b10-5+ |
Clave InChI |
VQKFFJORKJKEOG-BJMVGYQFSA-N |
SMILES isomérico |
C/C(=N\O)/C1=NC(=NC=C1)SC |
SMILES canónico |
CC(=NO)C1=NC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


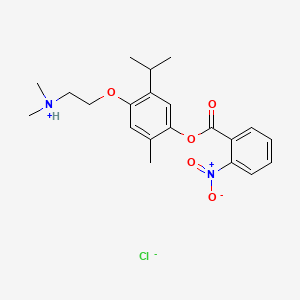
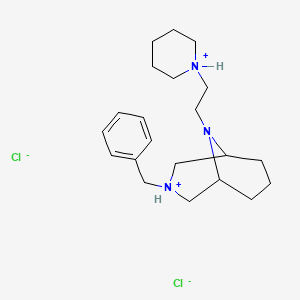
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
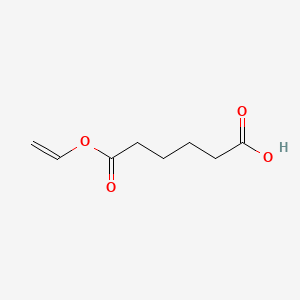
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
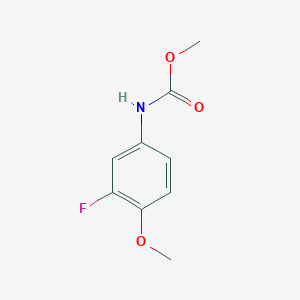
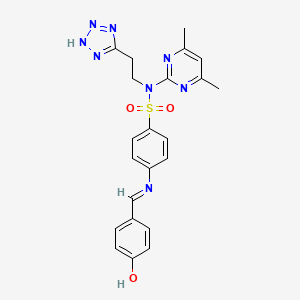


![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)


